1-[(E)-{[4-(methoxycarbonyl)phenyl]imino}methyl]naphthalen-2-yl 4-methylbenzoate
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Overview
Description
1-[(E)-{[4-(methoxycarbonyl)phenyl]imino}methyl]naphthalen-2-yl 4-methylbenzoate is an organic compound that features a complex structure with multiple aromatic rings and functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(E)-{[4-(methoxycarbonyl)phenyl]imino}methyl]naphthalen-2-yl 4-methylbenzoate typically involves a multi-step process. One common method includes the condensation of 4-(methoxycarbonyl)benzaldehyde with 2-aminonaphthalene to form the imine intermediate. This intermediate is then reacted with 4-methylbenzoic acid under esterification conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing optimized reaction conditions and catalysts to improve yield and efficiency. The use of continuous flow reactors and automated systems can further enhance the scalability and reproducibility of the synthesis .
Chemical Reactions Analysis
Types of Reactions
1-[(E)-{[4-(methoxycarbonyl)phenyl]imino}methyl]naphthalen-2-yl 4-methylbenzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a Lewis acid catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
1-[(E)-{[4-(methoxycarbonyl)phenyl]imino}methyl]naphthalen-2-yl 4-methylbenzoate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 1-[(E)-{[4-(methoxycarbonyl)phenyl]imino}methyl]naphthalen-2-yl 4-methylbenzoate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its molecular interactions and pathways are essential to fully understand its mechanism of action .
Comparison with Similar Compounds
Similar Compounds
4-Methoxycarbonylphenylboronic acid: Shares the methoxycarbonyl functional group and aromatic structure.
Indole derivatives: Possess similar aromatic ring systems and are known for their diverse biological activities.
Uniqueness
1-[(E)-{[4-(methoxycarbonyl)phenyl]imino}methyl]naphthalen-2-yl 4-methylbenzoate is unique due to its specific combination of functional groups and aromatic rings, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C27H21NO4 |
---|---|
Molecular Weight |
423.5 g/mol |
IUPAC Name |
[1-[(4-methoxycarbonylphenyl)iminomethyl]naphthalen-2-yl] 4-methylbenzoate |
InChI |
InChI=1S/C27H21NO4/c1-18-7-9-21(10-8-18)27(30)32-25-16-13-19-5-3-4-6-23(19)24(25)17-28-22-14-11-20(12-15-22)26(29)31-2/h3-17H,1-2H3 |
InChI Key |
HEBXBGVREZLFKN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)OC2=C(C3=CC=CC=C3C=C2)C=NC4=CC=C(C=C4)C(=O)OC |
Origin of Product |
United States |
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